Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate
Description
Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is a synthetic organic compound with the molecular formula C₁₉H₂₈N₂O₄ and a molecular weight of 364.44 g/mol (based on the formula C₁₉H₂₈N₂O₄) . Its structure comprises a benzoate ester core substituted at the 3-position with a methylene-linked 4-(tert-butoxycarbonylamino)piperidine group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes. This compound is primarily utilized in pharmaceutical research, particularly in the development of protease inhibitors and receptor-targeted therapies due to its modular structure and compatibility with further functionalization.
Properties
IUPAC Name |
methyl 3-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-8-10-21(11-9-16)13-14-6-5-7-15(12-14)17(22)24-4/h5-7,12,16H,8-11,13H2,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHXXGHZGDTTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate typically involves the reaction of 4-N-BOC-Aminopiperidine with Methyl 3-(bromomethyl)benzoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The tert-butoxycarbonyl (BOC) group is introduced to protect the amine functionality during the reaction, which can later be removed under acidic conditions if necessary.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate involves its interaction with specific molecular targets and pathways. The piperidine ring and the tert-butoxycarbonylamino group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with other carbamate- and piperidine/pyrrolidine-containing derivatives. Below is a detailed comparison based on available
Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate
- CAS : 653593-69-2
- Molecular Weight : 348.44 g/mol
- Purity : 95.0%
- Key Differences: The substituent on the benzene ring is at the 4-position instead of the 3-position. Lower molecular weight (348.44 vs. 364.44 g/mol) due to slight structural variation .
3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid
- CAS : 1360547-46-1
- Molecular Weight : 244.25 g/mol
- Purity : 98.0%
- Key Differences :
- Replaces the piperidine ring with a pyrrolidine ring, reducing ring size from six- to five-membered.
- Incorporates a ketone group and a carboxylic acid moiety, enhancing polarity and solubility compared to the ester-dominated structure of the target compound.
- Higher purity (98.0% vs. 95.0%) suggests greater synthetic stability or fewer byproducts during production .
Structural and Functional Analysis
Table 1: Comparative Data
| Parameter | Methyl 3-[4-(Boc-amino)piperidin-1-yl]methylbenzoate | Methyl 4-[4-(Boc-amino)piperidin-1-yl]methylbenzoate | 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid |
|---|---|---|---|
| Substituent Position | 3-position | 4-position | N/A (non-aromatic backbone) |
| Heterocyclic Core | Piperidine | Piperidine | Pyrrolidine |
| Key Functional Groups | Benzoate ester, Boc-protected amine | Benzoate ester, Boc-protected amine | Carboxylic acid, ketone, Boc-protected amine |
| Molecular Weight (g/mol) | 364.44 | 348.44 | 244.25 |
| Purity | Not explicitly stated | 95.0% | 98.0% |
| CAS Number | Not provided | 653593-69-2 | 1360547-46-1 |
Research Implications
- Positional Isomerism : The 3- vs. 4-substitution on the benzene ring (as seen in ) may influence molecular interactions in drug-receptor binding. For example, 3-substituted analogs could exhibit enhanced steric compatibility with hydrophobic enzyme pockets .
- Heterocyclic Ring Effects : Piperidine derivatives generally exhibit higher metabolic stability than pyrrolidine analogs due to reduced ring strain and better conformational flexibility .
- Purity and Applications: The higher purity of 3-Bocamino-2-oxo-pyrrolidine-3-carboxylic acid (98.0%) suggests its utility in high-precision applications like crystallography or assay development, whereas the 95.0% purity of the 4-substituted benzoate may suffice for exploratory synthesis .
Biological Activity
Methyl 3-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of piperidine derivatives with various acylating agents. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating the formation of the desired piperidine derivative. The structural characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry, which confirm the integrity of the synthesized compound.
Anticancer Properties
Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, related piperidine derivatives have shown promising activity against various cancer cell lines. A notable study demonstrated that certain piperidine-based compounds exhibit significant antiproliferative effects against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells through mechanisms involving cell cycle arrest and apoptosis induction .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Related Piperidine Derivative 1 | SW480 | TBD | G2/M phase arrest |
| Related Piperidine Derivative 2 | A549 | TBD | Induction of apoptosis |
The mechanisms underlying the biological activity of this compound are multifaceted. Research indicates that compounds with similar structures can modulate signaling pathways involved in cell proliferation and survival. For example, the activation or inhibition of specific receptors or enzymes can lead to altered cellular responses, including apoptosis and cell cycle regulation.
Case Studies
A significant case study involved the evaluation of a series of piperidine derivatives in a preclinical setting. These derivatives were assessed for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds with a similar structural framework to this compound exhibited enhanced efficacy when used in combination with standard chemotherapeutic agents .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of any new compound. Preliminary studies suggest that this compound has favorable absorption characteristics with moderate metabolic stability. However, further studies are required to elucidate its full pharmacokinetic profile and potential side effects.
Table 2: Preliminary Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Metabolism | Liver (CYP450) |
| Elimination Half-Life | TBD |
| Toxicity | Low in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
